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molecular formula C15H15N3O4 B8472544 2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione

2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione

Cat. No. B8472544
M. Wt: 301.30 g/mol
InChI Key: LQORWYUKHRPZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284308B2

Procedure details

L-Proline (1.81 g, 15.6 mmol) was added to a stirring, heterogeneous mixture of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (13.5 g, 78.0 mmol, Intermediate 82: step a) and 2,2-dimethyl-1,3-dioxane-4,6-dione (11.2 g, 78.0 mmol) in ethanol (520 mL) at 23° C. After 1.5 hours, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (19.7 g, 78.0 mmol) was added in one portion. After 16 hours, the ethanol was removed by rotary evaporation at 35° C. to afford a yellow solid. Isopropanol (300 mL) was added and the heterogeneous mixture was stirred for 10 minutes at 23° C. The mixture was filtered and the filter cake was washed with isopropanol (150 mL). The solids were collected and dried under vacuum to provide the titled compound as a white solid.
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Three
Quantity
520 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1CCC[C@H]1C(O)=O.[N:9]1([C:14]2[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=2)[CH:13]=[N:12][CH:11]=[N:10]1.N1(C2C=CC(CC(C(O)=O)C(O)=O)=CC=2)C=NC=N1.[CH3:41][C:42]1([CH3:50])[O:47][C:46](=[O:48])[CH2:45][C:44](=[O:49])[O:43]1.CC1NC(C)=C(C(OCC)=O)CC=1C(OCC)=O>C(O)C.C(O)(C)C>[N:9]1([C:14]2[CH:21]=[CH:20][C:17]([CH2:18][CH:45]3[C:46](=[O:48])[O:47][C:42]([CH3:50])([CH3:41])[O:43][C:44]3=[O:49])=[CH:16][CH:15]=2)[CH:13]=[N:12][CH:11]=[N:10]1

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CN=C1)C1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CN=C1)C1=CC=C(CC(C(=O)O)C(=O)O)C=C1
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Step Three
Name
Quantity
19.7 g
Type
reactant
Smiles
CC=1NC(=C(CC1C(=O)OCC)C(=O)OCC)C
Step Four
Name
Quantity
520 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the heterogeneous mixture was stirred for 10 minutes at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 23° C
WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the ethanol was removed by rotary evaporation at 35° C.
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with isopropanol (150 mL)
CUSTOM
Type
CUSTOM
Details
The solids were collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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